molecular formula C7H14ClNO3 B8145414 (2S,3R)-3-(Allyloxy)-2-aminobutanoic acid hydrochloride

(2S,3R)-3-(Allyloxy)-2-aminobutanoic acid hydrochloride

Cat. No.: B8145414
M. Wt: 195.64 g/mol
InChI Key: UQCCVMOLNMDLHP-IBTYICNHSA-N
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Description

(2S,3R)-3-(Allyloxy)-2-aminobutanoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of an allyloxy group attached to the third carbon and an amino group attached to the second carbon of the butanoic acid backbone. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-(Allyloxy)-2-aminobutanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid.

    Protection and Deprotection: Protecting groups are used to shield reactive sites during the synthesis. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyl (Bn).

    Hydrolysis and Purification: The final step involves the removal of protecting groups, followed by purification to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reagents.

    Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-(Allyloxy)-2-aminobutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.

    Reduction: The compound can undergo reduction reactions to form saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the allyloxy group.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.

Major Products Formed

    Epoxides: Formed through oxidation of the allyloxy group.

    Saturated Derivatives: Resulting from reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution at the allyloxy group.

Scientific Research Applications

(2S,3R)-3-(Allyloxy)-2-aminobutanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3R)-3-(Allyloxy)-2-aminobutanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-(Methoxy)-2-aminobutanoic acid hydrochloride: Similar structure with a methoxy group instead of an allyloxy group.

    (2S,3R)-3-(Ethoxy)-2-aminobutanoic acid hydrochloride: Similar structure with an ethoxy group instead of an allyloxy group.

Uniqueness

(2S,3R)-3-(Allyloxy)-2-aminobutanoic acid hydrochloride is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential biological activity compared to its methoxy and ethoxy analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S,3R)-2-amino-3-prop-2-enoxybutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-3-4-11-5(2)6(8)7(9)10;/h3,5-6H,1,4,8H2,2H3,(H,9,10);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCCVMOLNMDLHP-IBTYICNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)OCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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